molecular formula C19H27ClNO3Br B602309 Glycopyrrolate Impurity I CAS No. 1404453-68-4

Glycopyrrolate Impurity I

Cat. No. B602309
M. Wt: 432.78
InChI Key:
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Description

Glycopyrrolate Impurity I, also known as (1R,2R)-2-(3-cyclopentyl-3-hydroxypropionyl)-1-cyclopentylpyrrolidinium chloride, is a chemical compound used as a reference standard in the testing and analysis of glycopyrrolate . It is a byproduct of the manufacturing process of glycopyrrolate, a medication primarily used for the treatment of excessive sweating . It is a white to off-white crystalline powder that is soluble in water .


Molecular Structure Analysis

The molecular structure of Glycopyrrolate Impurity I is represented by the formula C₁₉H₂₇BrClNO₃ . The compound is a quaternary ammonium compound and contains a pyrrole ring .


Chemical Reactions Analysis

A selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in glycopyrrolate oral solution . The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness .


Physical And Chemical Properties Analysis

Glycopyrrolate Impurity I is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 372.44 g/mol .

Scientific Research Applications

1. Chromatographic Science

  • Summary of Application : Glycopyrrolate Impurity I, also known as 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide, is used in the development of a selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method for its quantification in glycopyrrolate oral solution .
  • Methods of Application : The LC–MS/MS analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column, and the mobile phase used was10 mM ammonium formate with 0.2% formic acid as mobile phase-A and acetonitrile as mobile phase-B with a gradient programme of 5.0 min .
  • Results : The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness. The relative standard deviation (RSD) for system suitability was found 1.3%. The calibration plot was linear over the range of 0.050–2.000 μg/mL .

2. Pharmaceutical Quality Control

  • Summary of Application : Glycopyrrolate Impurity I is used in the development of a simple single-run RP-HPLC impurity quantitation method for Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhalation Product .
  • Methods of Application : The chromatographic separation was accomplished using gradient elution mode of mobile phase A (potassium dihydrogen phosphate buffer pH 2.2) and mobile phase B (mixture of acetonitrile and methanol), with a flow rate of 0.8 mL/min .
  • Results : Quantitation of 10 known and several unknown impurities was successfully performed with the determination of relative response factors for all the known impurities .

Safety And Hazards

Glycopyrrolate Impurity I is classified as hazardous . It causes skin irritation and serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPQHGSMOUUQST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycopyrrolate Impurity I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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